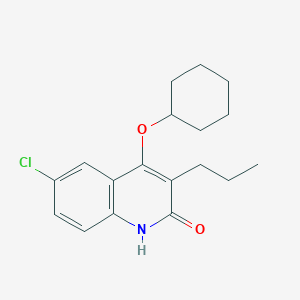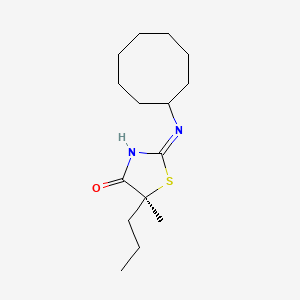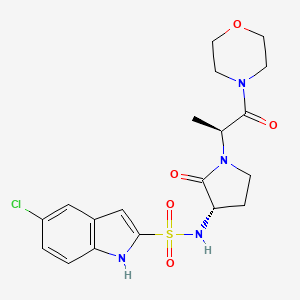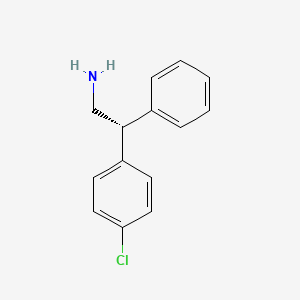
S-Nonyl-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Nonyl-cysteine is an organic compound belonging to the class of L-cysteine-S-conjugates It is characterized by the presence of a nonyl group attached to the sulfur atom of cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Nonyl-cysteine typically involves the conjugation of a nonyl group to the sulfur atom of cysteine. One common method is the reaction of cysteine with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: S-Nonyl-cysteine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
S-Nonyl-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-Nonyl-cysteine involves its interaction with various molecular targets and pathways. It can conjugate with glutathione, a key antioxidant in cells, thereby influencing oxidative stress and cellular redox balance. The compound may also interact with enzymes such as glutathione S-transferase, affecting their activity and function.
Comparison with Similar Compounds
S-Allyl-cysteine: Another L-cysteine-S-conjugate with an allyl group.
S-Methyl-cysteine: Contains a methyl group attached to the sulfur atom.
S-Benzyl-cysteine: Features a benzyl group on the sulfur atom.
Comparison: S-Nonyl-cysteine is unique due to the presence of a longer nonyl chain, which can influence its hydrophobicity and interaction with biological membranes. This distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C12H25NO2S |
|---|---|
Molecular Weight |
247.40 g/mol |
IUPAC Name |
(2R)-2-amino-3-nonylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H25NO2S/c1-2-3-4-5-6-7-8-9-16-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
NYQGIUKEPYHDNY-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCCCSC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide](/img/structure/B10757155.png)
![2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid](/img/structure/B10757157.png)
![Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate](/img/structure/B10757165.png)

![N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide](/img/structure/B10757183.png)
![8-(6-Bromo-benzo[1,3]dioxol-5-ylsulfanyl)-9-(3-isopropylamino-propyl)-adenine](/img/structure/B10757187.png)


![7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine](/img/structure/B10757205.png)
![4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride](/img/structure/B10757207.png)
![(2r)-2-(4-Chlorophenyl)-2-[4-(1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10757211.png)


